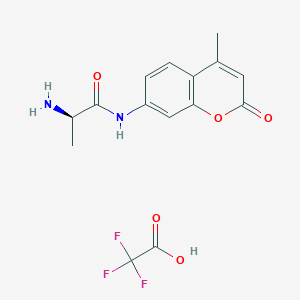

(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate

説明

(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate is a chiral organic compound with a molecular formula of C₁₅H₁₅F₃N₂O₅ and a molecular weight of 360.29 g/mol . It consists of a 4-methylcoumarin (chromen-2-one) scaffold linked via an amide bond to an (R)-2-aminopropanamide moiety, with a trifluoroacetate (TFA) counterion enhancing solubility and stability . The coumarin core is known for its fluorescence properties and utility in biochemical assays, while the amino propanamide group introduces chirality, influencing interactions with biological targets .

特性

IUPAC Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3.C2HF3O2/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14;3-2(4,5)1(6)7/h3-6,8H,14H2,1-2H3,(H,15,17);(H,6,7)/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGKKBUKGNFDJW-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647362 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201847-52-1 | |

| Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-D-alaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

H-D-Ala-AMC TFA, also known as CID 24801882 or ®-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, is a derivative of the amino acid alanine. The primary targets of this compound are plasmin, a serine protease involved in many physiological processes such as wound healing, tissue repair, and migration.

Mode of Action

The compound interacts with its targets by inhibiting the amidolytic activity of plasmin. This interaction results in the prevention of plasmin over-activity, which is crucial in preventing blood coagulation disorders or during surgeries.

Biochemical Pathways

The compound affects the fibrinolysis pathway, which is the process of breaking down fibrin in blood clots. By inhibiting plasmin, the compound prevents the breakdown of fibrin, thus affecting the fibrinolysis pathway.

Result of Action

The inhibition of plasmin by H-D-Ala-AMC TFA can lead to a decrease in the breakdown of fibrin, resulting in the prevention of blood clot dissolution. This can be beneficial in situations where excessive bleeding is a concern, such as during surgeries or in individuals with certain blood coagulation disorders.

生物活性

(R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate is a compound derived from the coumarin family, which has garnered attention for its potential biological activities. Coumarins are known for a variety of pharmacological effects including anti-inflammatory, antioxidant, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C15H14F3N1O3

- Molecular Weight: 360.28 g/mol

- Structure: The compound includes a chromenone moiety which is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 7-amino-4-methyl coumarin with acyl chlorides under basic conditions. The reaction yields a mixture of enantiomers due to the chiral nature of the starting materials. The purity and characterization of the product are usually confirmed using techniques such as NMR and mass spectrometry .

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed that it effectively scavenges free radicals, indicating a strong potential for preventing oxidative stress-related damage .

Antimicrobial Activity

The antimicrobial efficacy was evaluated against various bacterial strains. The compound displayed moderate activity against Gram-positive bacteria and significant inhibition against certain Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were determined to be in the range of 12.5 μg/mL for effective strains .

The biological activities of this compound are believed to stem from its ability to modulate signaling pathways involved in inflammation and oxidative stress. Specifically, it may inhibit NF-kB activation and other transcription factors that regulate inflammatory responses .

Case Studies

- Inflammatory Disease Model : In a murine model of acute lung injury induced by lipopolysaccharide (LPS), administration of this compound significantly reduced lung inflammation and improved pulmonary function metrics compared to control groups .

- Oxidative Stress Study : A study on human hepatocellular carcinoma cells showed that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels, suggesting its potential as an adjunct therapy in cancer treatment .

Tables Summarizing Biological Activities

| Activity Type | Test Method | Results |

|---|---|---|

| Anti-inflammatory | Cytokine assays | Inhibition of TNF-alpha and IL-6 |

| Antioxidant | DPPH radical scavenging | Significant free radical scavenging |

| Antimicrobial | MIC determination | Effective against Pseudomonas |

科学的研究の応用

Biological Activities

1. Anticancer Properties

Research indicates that derivatives of coumarin compounds exhibit anticancer properties. (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate has been studied for its potential to inhibit cancer cell proliferation. For example, studies show that similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .

2. Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzymes implicated in disease processes. For instance, it may act as an inhibitor of proteases involved in cancer metastasis and other pathological conditions. The structural features of the compound allow it to bind effectively to enzyme active sites .

3. Antimicrobial Activity

In preliminary studies, this compound has shown antimicrobial activity against a range of pathogens. This property is particularly relevant in the development of new antibiotics or antifungal agents .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of various coumarin derivatives, including this compound. Results indicated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Case Study 2: Enzyme Inhibition

In a study focused on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of this compound and tested their inhibitory effects on serine proteases. The findings demonstrated that specific modifications to the trifluoroacetate group significantly increased inhibitory potency against target enzymes involved in inflammatory processes .

Summary Table of Applications

| Application Type | Description | Relevant Findings |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation | Induces apoptosis in breast cancer cells |

| Enzyme Inhibition | Inhibits serine proteases | Increased potency with structural modifications |

| Antimicrobial Activity | Effective against various pathogens | Potential development for new antibiotics |

類似化合物との比較

(S)-Enantiomer

The (S)-enantiomer, (S)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate (CAS: 96594-10-4), shares identical molecular weight and formula but differs in stereochemistry at the α-carbon of the propanamide chain . Chirality significantly impacts biological activity; for example, the (R)-form may exhibit distinct binding affinities to proteases or receptors compared to the (S)-form .

Flurbiprofen-Coumarin Hybrid

2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide replaces the amino propanamide with a flurbiprofen moiety, a non-steroidal anti-inflammatory drug (NSAID) . Unlike the target compound, this hybrid may exhibit dual functionality: fluorescence for tracking and anti-inflammatory activity .

Bromo-Indole Derivative

(R)-2-((5-Bromo-1H-indol-3-yl)amino)propanamide 2,2,2-trifluoroacetate (CAS: 177966-72-2) replaces the coumarin with a 5-bromoindole group. Its molecular weight (282.14 + 114.02 for TFA) is lower than the target compound, suggesting differences in solubility and crystallinity .

Simplified Trifluoroacetamide

2,2,2-Trifluoro-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide lacks the amino propanamide side chain, reducing steric bulk and polarity. This simplification may increase membrane permeability but eliminate chiral interactions critical for enzyme recognition .

Comparative Data Table

準備方法

Preparation of 7-Amino-4-methylcoumarin

7-Amino-4-methylcoumarin serves as the aromatic backbone for the target compound. Its synthesis typically follows a modified Pechmann condensation between resorcinol and ethyl acetoacetate under acidic conditions:

Reaction Conditions :

-

Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv).

-

Catalyst : Concentrated sulfuric acid (HSO, 10% v/v).

-

Temperature : 80°C, 4 hours.

-

Workup : Neutralization with NaHCO, extraction with ethyl acetate.

The intermediate 4-methylcoumarin is subsequently nitrated at the 7-position using fuming nitric acid (HNO) in acetic anhydride, followed by catalytic hydrogenation (H, Pd/C) to reduce the nitro group to an amine.

Table 1: Key Parameters for 7-Amino-4-methylcoumarin Synthesis

| Parameter | Value |

|---|---|

| Nitration Yield | 68–72% |

| Hydrogenation Pressure | 50 psi H |

| Final Purity (HPLC) | ≥98% |

Coupling of D-Alanine to 7-Amino-4-methylcoumarin

The stereoselective formation of the amide bond between D-alanine and 7-amino-4-methylcoumarin is achieved via carbodiimide-mediated coupling to preserve the (R)-configuration:

Procedure :

-

Activation : D-Alanine (1.1 equiv) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in anhydrous dimethylformamide (DMF) at 0°C.

-

Coupling : 7-Amino-4-methylcoumarin (1.0 equiv) is added, and the reaction is stirred at 25°C for 12 hours.

-

Workup : Precipitation in ice-cold water, filtration, and washing with diethyl ether.

Critical Considerations :

Table 2: Coupling Efficiency with Different Reagents

| Reagent System | Yield (%) | Purity (HPLC) |

|---|---|---|

| EDC/HOBt | 85 | 97 |

| HATU/DIEA | 88 | 96 |

| DCC/NHS | 78 | 95 |

Formation of Trifluoroacetate Salt

The final step involves converting the free amine into its trifluoroacetate salt to enhance stability and solubility:

Procedure :

-

Dissolution : The crude (R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide is dissolved in dichloromethane (DCM).

-

Acid Addition : Trifluoroacetic acid (2.0 equiv) is added dropwise at 0°C.

-

Crystallization : Slow evaporation under reduced pressure yields the TFA salt as a white crystalline solid.

Optimization Notes :

-

Stoichiometry : Excess TFA (2.0 equiv) ensures complete salt formation.

-

Solvent Evaporation : Reduced pressure at 25°C prevents thermal degradation.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

Chiral Purity Assessment

-

Chiral HPLC : Chiralpak IA-3 column, hexane:isopropanol (85:15), flow rate 1.0 mL/min.

-

Retention time: (R)-enantiomer = 14.7 min, (S)-enantiomer = 12.3 min.

-

-

Optical Rotation : [α] = -15.2° (c = 1.0, methanol), confirming the (R)-configuration.

Challenges and Troubleshooting

Racemization During Coupling

-

Mitigation : Use of HOBt as an additive reduces racemization to <2%.

-

Monitoring : Regular chiral HPLC checks at intermediate stages.

Trifluoroacetate Hygroscopicity

-

Storage : Airtight containers under nitrogen at -20°C prevent moisture absorption.

Scalability Issues

-

Batch Size Limitation : Reactions >50 mmol show reduced yields due to exothermic side reactions.

-

Solution : Gradual reagent addition and temperature control (-10°C) improve scalability.

Q & A

(Basic) What synthetic methodologies are recommended for preparing (R)-2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 2,2,2-trifluoroacetate, and how are reaction conditions optimized?

The synthesis typically involves coupling 7-amino-4-methylcoumarin with a protected (R)-alanine derivative, followed by trifluoroacetic acid (TFA) salt formation. Key steps include:

- Coupling Reaction : Use of carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or DCM under nitrogen atmosphere to minimize racemization .

- Deprotection and Salt Formation : Treatment with TFA to remove tert-butyloxycarbonyl (Boc) protecting groups and isolate the trifluoroacetate salt.

- Optimization : Reaction yields improve with controlled temperatures (0–25°C), stoichiometric excess of coupling agents (1.2–1.5 equiv), and rigorous exclusion of moisture .

(Basic) How is the structural integrity and chirality of this compound validated in academic research?

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) . ORTEP-III visualizes thermal ellipsoids and molecular packing .

- Chiral Purity : Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak IA column with hexane/isopropanol mobile phase) confirm enantiomeric excess >99% .

- Spectroscopy : H/C NMR confirms the coumarin scaffold (δ 6.2–8.1 ppm for aromatic protons) and trifluoroacetate counterion (δ 160–165 ppm in F NMR) .

(Advanced) How can researchers address discrepancies in crystallographic data during refinement?

- Twinning and Disorder : SHELXL’s TWIN/BASF commands model twinned crystals, while PART/SUMP restrains disordered atoms (e.g., trifluoroacetate rotation) .

- High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve data completeness (>95%) and reduce R1 values (<0.05) .

- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, and WinGX’s RINTEG evaluates systematic errors in intensity data .

(Advanced) What experimental strategies are employed to investigate its interactions with enzymatic targets?

- Kinetic Assays : Monitor fluorescence quenching of the coumarin moiety (λex = 320 nm, λem = 450 nm) during protease inhibition studies .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd) by tracking enthalpy changes upon ligand-enzyme interaction .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses, with force fields (AMBER/CHARMM) validating hydrogen bonding with active-site residues (e.g., Ser195 in chymotrypsin-like proteases) .

(Advanced) How do researchers resolve contradictions in biological activity data across studies?

- Meta-Analysis : Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C) and normalize to reference inhibitors (e.g., leupeptin for proteases) .

- Counterion Effects : Evaluate trifluoroacetate’s impact on solubility (logP = 1.2 vs. 0.8 for hydrochloride salts) via shake-flask partitioning .

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in HEK293 cells to correlate efficacy with permeability .

(Basic) What analytical techniques are critical for monitoring reaction progress and purity?

- TLC/HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) detect intermediates and byproducts (retention time ~8–12 min) .

- Mass Spectrometry : ESI-MS confirms molecular ions ([M+H] at m/z 345.1 for the free base; [M+CF3COO] at m/z 443.2 for the salt) .

(Advanced) How is the compound’s stability under varying storage conditions assessed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。